molecular formula C7H7ClN2O2 B3416891 N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide CAS No. 1000931-83-8

N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide

Cat. No. B3416891
CAS RN: 1000931-83-8
M. Wt: 186.59 g/mol
InChI Key: HRKXWSRJLZQUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide” is a compound that has been studied in the context of peptide macrocyclization . It is used as a starting point in the synthesis of peptides containing an N-terminal 2-chloroacetyl group and two or three competing cysteine residues at downstream positions .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in the literature. For instance, the synthesis of lidocaine involves the use of 2-chloroacetyl chloride . In another example, the reaction of cyanoacetic acid hydrazide with arylsulfonyl chloride in ethanol affords the corresponding cyanoaceto-N-arylsulfonylhydrazides .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from related compounds. For instance, chloroacetyl chloride, a related compound, has a molecular weight of 112.94 g/mol .

Scientific Research Applications

Anion Binding and Sensing Applications

N-confused calix[4]pyrroles (NCCPs) represent a class of pyrrole-based anion binding macrocycles that have garnered attention due to their unique anion-binding properties. Unlike regular calix[4]pyrroles, NCCPs exhibit different anion-binding affinities and selectivities due to a distinct binding mode. This property makes NCCPs particularly interesting for applications in anion binding and sensing, suggesting potential research applications for structurally related compounds like N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide in designing colorimetric sensors for anion detection (Anzenbacher et al., 2006).

Pharmaceutical and Biological Significance

The pyrrole ring is a common motif in drug discovery programs across various therapeutic areas. Pyrrole-based compounds demonstrate a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects. The pharmaceutical significance of pyrrole derivatives highlights the potential of this compound and its analogs in medicinal chemistry for developing new therapeutic agents (Li Petri et al., 2020).

Environmental and Industrial Applications

Research on pyrolyzed metal–nitrogen–carbon (M–N–C) materials, which involve pyrrole structures, has shown significant advancements in catalysts for the oxygen reduction reaction (ORR). These advancements highlight the role of pyrrole derivatives in environmental applications, including water treatment and sustainable energy solutions. This suggests that this compound could be explored for its potential in enhancing the performance of environmentally friendly technologies (Li & Jaouen, 2018).

Advanced Materials Development

Benzene-1,3,5-tricarboxamide derivatives, closely related to pyrrole-based compounds, have been utilized in a variety of applications ranging from nanotechnology to polymer processing. The versatility of these compounds in forming supramolecular structures due to their hydrogen-bonding capabilities indicates potential areas of research for this compound in the development of novel materials with specific functionalities (Cantekin et al., 2012).

Future Directions

The future directions for the study of “N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide” could involve further exploration of its role in peptide macrocyclization and the synthesis of bioactive compounds .

properties

IUPAC Name

N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-6(11)10-7(12)5-2-1-3-9-5/h1-3,9H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKXWSRJLZQUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.